

Application Notes & Protocols: Analytical Standard for Negundoside

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Compound of Interest

Compound Name: *Negundoside*

Cat. No.: *B1240711*

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Introduction

Negundoside, an iridoid glycoside primarily isolated from *Vitex negundo* Linn., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.^{[1][2][3][4][5][6]} The development of a robust analytical standard is crucial for the quality control, standardization of herbal formulations, and advancement of preclinical and clinical research involving this bioactive compound. These application notes provide detailed protocols for the isolation, characterization, and quantification of **Negundoside**, establishing a framework for its use as a reference standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **Negundoside** is fundamental for its handling, formulation, and analytical method development.

Property	Value	Reference
Chemical Name	(1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid	[7][8]
CAS Number	82451-20-5	[6][7]
Molecular Formula	C23H28O12	[6][7][8]
Molecular Weight	496.46 g/mol	[6][7]
Appearance	White powder	[7]
Solubility	Soluble in methanol; insoluble in water.	[7]

Spectroscopic and Chromatographic Profiles

The structural elucidation and purity assessment of the **Negundoside** analytical standard are accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

The identity of **Negundoside** is confirmed by a suite of spectroscopic methods. While detailed spectral data should be acquired for the specific batch of the standard, typical characterization involves:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H NMR and ^{13}C NMR): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming its iridoid glycoside structure.[1][9][10][11]
- Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that aid in structural confirmation.[1][10][11]

- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows characteristic absorbance maxima, which can be used for quantification. Detection is often carried out at wavelengths around 251-256 nm.[\[2\]](#)[\[14\]](#)[\[15\]](#)

Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for assessing the purity and quantifying the content of **Negundoside** in various samples.

Table 1: HPLC Method Parameters for **Negundoside** Analysis

Parameter	Method 1	Method 2	Method 3
Column	Eclipse XBD C18 (150 mm x 4.6 mm, 5 µm)	C18 column (5 µm, 250 mm x 4.0 mm I.D.)	C18 column
Mobile Phase	Gradient elution with 0.1% trifluoroacetic acid and acetonitrile	Methanol: 2% acetonitrile (30:70)	65:35 (v/v) buffer solution (0.01 M KH ₂ PO ₄ and 0.01 M heptane sulphonic acid sodium salt; pH 3.0)–methanol
Flow Rate	1.0 mL/min	0.6 mL/min	1.0 mL/min
Detection Wavelength	256 nm	254 nm	251 nm
Linearity Range	1.25 – 75 µg/mL	-	1–37.5 µg mL ⁻¹
Mean Recovery	95.86% - 112.82%	-	99.26% - 102.24%
Reference	[14]	[1] [15]	[2] [16]

Table 2: HPTLC Method Parameters for **Negundoside** Analysis

Parameter	Value
Stationary Phase	Aluminum-backed silica gel 60 F254 HPTLC plates
Mobile Phase	Ethyl acetate–methanol–water–glacial acetic acid (7.8:1.2:0.7:0.3)
Detection Wavelength	267 nm
Linearity Range	1.2 to 22.5 µg mL ⁻¹
Limit of Detection	0.4 µg mL ⁻¹
Limit of Quantitation	1.2 µg mL ⁻¹
Reference	[3]

Experimental Protocols

Protocol 1: Isolation and Purification of Negundoside from Vitex negundo Leaves

This protocol describes a general procedure for the extraction and chromatographic isolation of **Negundoside**.

1. Plant Material Collection and Preparation:

- Collect fresh leaves of Vitex negundo and have them authenticated by a qualified taxonomist.[\[1\]](#)
- Shade-dry the leaves and grind them into a coarse powder.[\[1\]](#)

2. Extraction:

- Soak the powdered leaves in ethanol (e.g., 1 kg of powder in 5 L of ethanol) overnight.[\[1\]](#)
- Filter the extract and concentrate it under reduced pressure at a temperature below 50°C.[\[1\]](#)

- Repeat the extraction process three more times with fresh ethanol to ensure maximum yield.
[\[1\]](#)

- Combine all the ethanol extracts.

3. Fractionation:

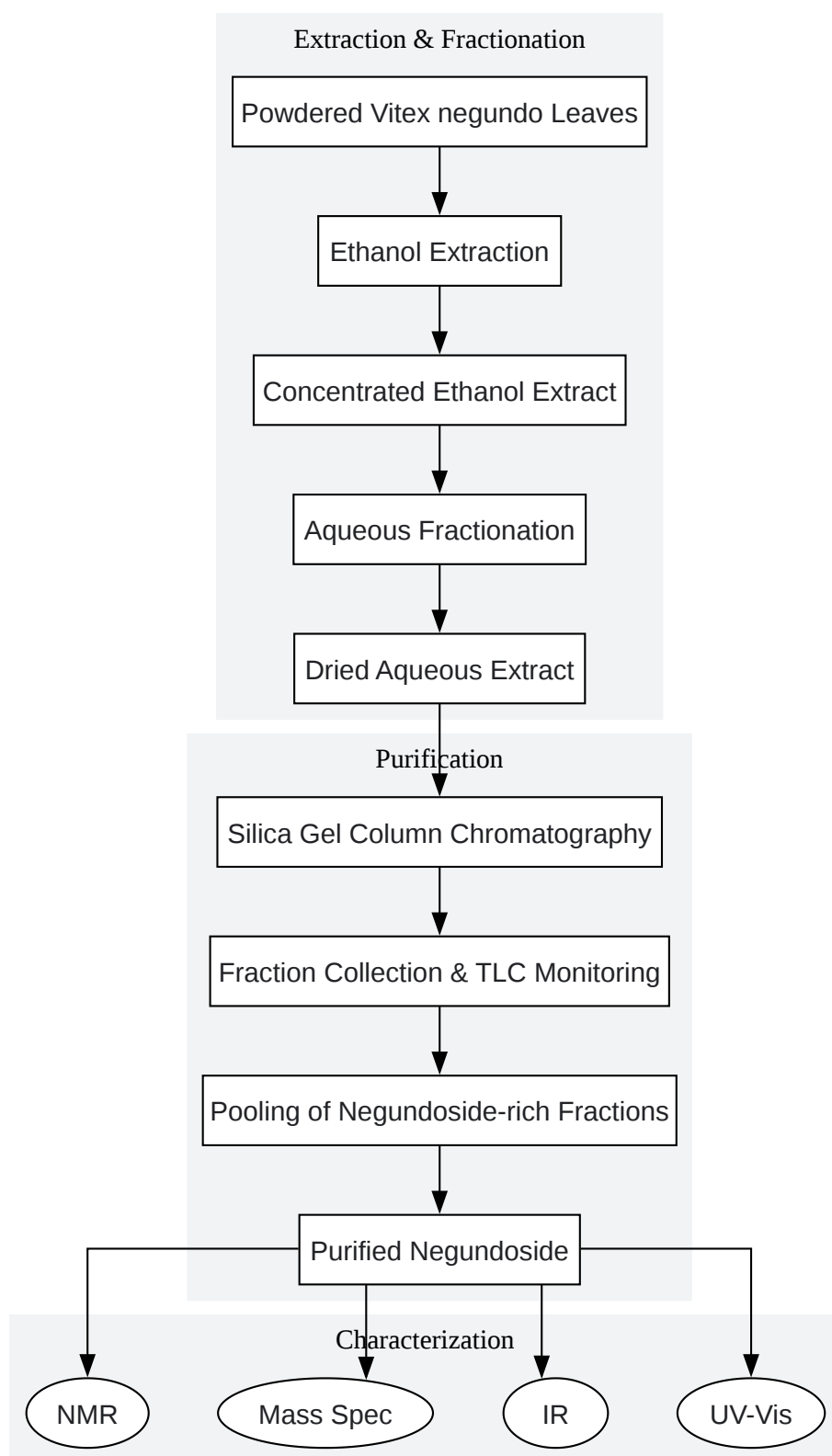
- Stir the combined ethanol extract with water and filter to obtain an aqueous extract.[\[1\]](#)
- Concentrate the aqueous extract and dry it in a vacuum desiccator.[\[1\]](#)

4. Column Chromatography:

- Prepare a slurry of the dried extract with silica gel.
- Pack a silica gel column (e.g., 1 kg of silica gel) in chloroform.[\[1\]](#)
- Load the slurry onto the top of the column.
- Elute the column with a gradient of chloroform and methanol.[\[1\]](#)
- Start with pure chloroform and gradually increase the polarity by adding methanol.
- Elution with 10% methanol in chloroform is reported to yield fractions containing **Negundoside**.[\[1\]](#)
- Collect fractions and monitor them using Thin Layer Chromatography (TLC).

5. Purification and Characterization:

- Pool the fractions rich in **Negundoside** and concentrate them.
- The purified compound should be characterized by spectroscopic methods (NMR, MS, IR, UV) to confirm its identity and purity.[\[1\]](#)



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Workflow for **Negundoside** Isolation and Characterization.

Protocol 2: HPLC Quantification of Negundoside

This protocol provides a standardized HPLC method for the quantitative analysis of **Negundoside**.

1. Instrumentation and Conditions:

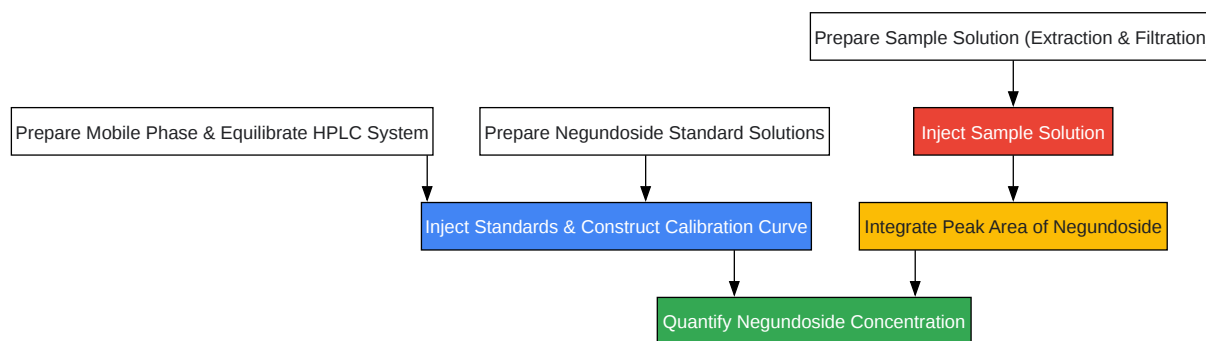
- HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
- Column: Eclipse XBD C18 (150 mm x 4.6 mm, 5 μ m).[\[14\]](#)
- Mobile Phase A: 0.1% Trifluoroacetic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: A suitable gradient to ensure separation of **Negundoside** from other components.
- Flow Rate: 1.0 mL/min.[\[14\]](#)
- Column Temperature: 35°C.[\[17\]](#)
- Detection Wavelength: 256 nm.[\[14\]](#)
- Injection Volume: 20 μ L.

2. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve **Negundoside** reference standard in methanol to obtain a stock solution of known concentration (e.g., 100 μ g/mL).
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 1.0 - 100 μ g/mL).[\[17\]](#)
- Sample Preparation: Extract the sample containing **Negundoside** with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 μ m syringe filter before injection.

3. Analysis and Data Processing:

- Inject the calibration standards and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area of **Negundoside** against the concentration of the standards.
- Determine the concentration of **Negundoside** in the sample by interpolating its peak area from the calibration curve.



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HPLC Quantification Workflow for **Negundoside**.

Biological Activity and Signaling Pathway

Negundoside has demonstrated significant hepatoprotective effects against toxins like carbon tetrachloride (CCl₄). Its mechanism of action involves the modulation of several key signaling pathways.

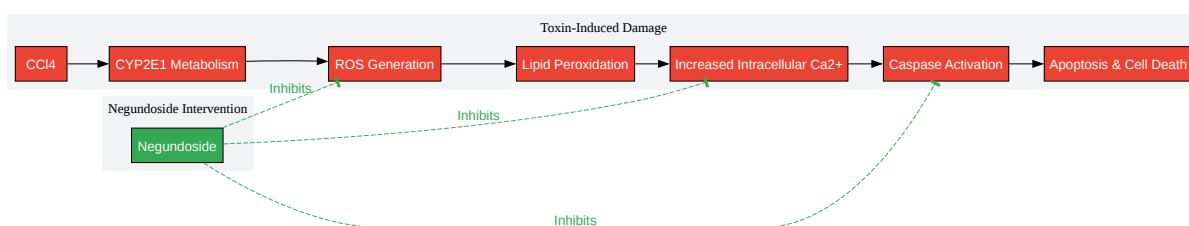
Hepatoprotective Signaling Pathway of **Negundoside**

Negundoside exerts its protective effect against CCl₄-induced hepatotoxicity by mitigating oxidative stress and regulating intracellular calcium homeostasis. CCl₄ is metabolized by Cytochrome P450 2E1 (CYP2E1), leading to the formation of reactive free radicals.[1][4][5]

These radicals induce lipid peroxidation, which damages cellular membranes and organelles. This damage leads to an influx of extracellular calcium and the release of calcium from intracellular stores, causing a rise in cytosolic Ca^{2+} levels.[1][4][5] Elevated calcium activates downstream effector pathways, including caspases, leading to apoptosis and cell death.[1][4][5]

Negundoside intervenes in this pathway by:

- **Inhibiting Lipid Peroxidation:** It scavenges reactive oxygen species (ROS), thereby reducing membrane damage.[1][4][5]
- **Improving Intracellular Calcium Homeostasis:** It helps to maintain normal intracellular calcium levels, preventing the activation of calcium-dependent proteases.[1][4][5][6][7]
- **Inhibiting Caspase Activation:** By preventing the upstream events, it blocks the activation of caspases and subsequent apoptosis.[1][4][5]
- **Activating cAMP Synthesis and Inhibiting Phospholipase A2 (cPLA2):** These actions further contribute to its cytoprotective effects.[1][4][5]



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Hepatoprotective Signaling Pathway of **Negundoside**.

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